3-Ethylnonane
CAS No.: 17302-11-3
Cat. No.: VC20999815
Molecular Formula: C11H24
Molecular Weight: 156.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17302-11-3 |
---|---|
Molecular Formula | C11H24 |
Molecular Weight | 156.31 g/mol |
IUPAC Name | 3-ethylnonane |
Standard InChI | InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3 |
Standard InChI Key | FKJSIWPQZCKMIL-UHFFFAOYSA-N |
SMILES | CCCCCCC(CC)CC |
Canonical SMILES | CCCCCCC(CC)CC |
Introduction
Physical Properties
3-Ethylnonane possesses several well-defined physical characteristics that distinguish it from other hydrocarbons. These properties are critical for understanding its behavior in various applications and environmental contexts.
Basic Physical Parameters
The fundamental physical properties of 3-Ethylnonane are summarized in Table 1, compiled from authoritative sources.
Table 1: Physical Properties of 3-Ethylnonane
Property | Value |
---|---|
CAS Number | 17302-11-3 |
Molecular Formula | C₁₁H₂₄ |
Molecular Weight | 156.308 g/mol |
Density | 0.7±0.1 g/cm³ |
Boiling Point | 188.9±7.0 °C at 760 mmHg |
Flash Point | 50.2±11.4 °C |
Vapour Pressure | 0.8±0.2 mmHg at 25°C |
Index of Refraction | 1.417 |
LogP | 6.42 |
Exact Mass | 156.187805 |
The relatively high boiling point (188.9±7.0 °C) reflects both the carbon chain length and the influence of branching at the third position. The density of 0.7±0.1 g/cm³ is characteristic of medium-chain hydrocarbons, while the LogP value of 6.42 indicates high lipophilicity, suggesting poor water solubility and strong affinity for non-polar phases .
Chemical Structure and Properties
Understanding the chemical structure of 3-Ethylnonane provides insight into its reactivity patterns and behavior in various chemical environments.
Structural Identifiers
The chemical structure and related identifiers for 3-Ethylnonane are essential for unambiguous identification:
Table 2: Chemical Identifiers for 3-Ethylnonane
Identifier | Value |
---|---|
IUPAC Name | 3-ethylnonane |
Synonyms | Nonane, 3-ethyl-; 3-ethyl-nonane |
SMILES | CCCCCCC(CC)CC |
InChI | InChI=1S/C11H24/c1-4-7-8-9-10-11(5-2)6-3/h11H,4-10H2,1-3H3 |
InChIKey | FKJSIWPQZCKMIL-UHFFFAOYSA-N |
The structural configuration of 3-Ethylnonane includes a nonane backbone (nine-carbon chain) with an ethyl group (C₂H₅) substituent at the third carbon position. This branching pattern influences its physical behavior, particularly regarding viscosity, boiling point, and solubility characteristics compared to its straight-chain isomer undecane .
Chemical Reactivity
As a saturated hydrocarbon, 3-Ethylnonane primarily exhibits reactivity patterns typical of alkanes. These include:
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Combustion reactions with oxygen, producing carbon dioxide and water
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Free-radical halogenation reactions, particularly with chlorine or bromine under UV irradiation
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Limited reactivity toward most acids, bases, and oxidizing agents under standard conditions
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Potential for thermal or catalytic cracking to produce smaller hydrocarbons
The branching at the third carbon position introduces subtle effects on reactivity, particularly in reactions where steric factors influence reaction rates or selectivity.
Synthesis Methods
Several synthetic routes can be employed to prepare 3-Ethylnonane, ranging from laboratory-scale procedures to industrial processes.
Laboratory Synthesis
Laboratory preparation of 3-Ethylnonane typically involves one of several approaches:
Industrial Production
Industrial-scale production of 3-Ethylnonane may employ catalytic processes more suited to large-scale manufacturing:
Analytical Characterization
Precise analytical methods are essential for the identification, quantification, and quality assessment of 3-Ethylnonane.
Gas Chromatography
Gas chromatography (GC) represents the primary analytical technique for 3-Ethylnonane analysis. Retention indices provide reliable identification parameters across different chromatographic systems.
Table 3: Kovats' Retention Indices for 3-Ethylnonane (Isothermal Conditions)
Column type | Active phase | Temperature (°C) | Retention Index | Reference |
---|---|---|---|---|
Capillary | OV-1 | 60 | 1070 | Nijs and Jacobs, 1981 |
Capillary | Apiezon L | 100 | 1064 | Rappoport and Gäumann, 1973 |
Table 4: Van Den Dool and Kratz Retention Indices (Temperature Programmed)
Column type | Active phase | Retention Index | Reference |
---|---|---|---|
Capillary | Petrocol DH | 1059.3 | Censullo, Jones, et al., 2003 |
Capillary | Petrocol DH | 1062 | White, Hackett, et al., 1992 |
Capillary | Ultra-1 | 1067.86 | Steward and Pitzer, 1988 |
Capillary | Ultra-1 | 1067.34 | Haynes and Pitzer, 1985 |
Capillary | Ultra-1 | 1067.56 | Haynes and Pitzer, 1985 |
Capillary | Ultra-1 | 1068.00 | Haynes and Pitzer, 1985 |
These retention indices provide forensic scientists and analytical chemists with reliable parameters for identifying 3-Ethylnonane in complex mixtures .
Spectroscopic Methods
Several spectroscopic techniques provide complementary data for structural confirmation:
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Mass Spectrometry: Electron impact mass spectrometry yields characteristic fragmentation patterns, with prominent peaks corresponding to C-C bond cleavage, particularly at the branch point.
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Infrared Spectroscopy: IR analysis reveals characteristic absorption bands:
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C-H stretching (2850-2960 cm⁻¹)
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CH₃ and CH₂ bending (1350-1470 cm⁻¹)
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C-C stretching (800-1200 cm⁻¹)
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NMR Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation, with characteristic chemical shifts for the methyl, methylene, and methine protons and carbons.
Applications and Uses
3-Ethylnonane finds application in several domains, leveraging its physical and chemical properties.
Research Applications
In research settings, 3-Ethylnonane serves several important functions:
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Chromatographic Standard: As a well-characterized hydrocarbon, it provides a reliable reference standard for gas chromatography calibration and method development.
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Organic Synthesis Intermediate: The compound can serve as a starting material or intermediate in the synthesis of more complex branched hydrocarbons.
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Physical Property Studies: Its well-defined structure makes it valuable for studies investigating structure-property relationships in branched alkanes.
Industrial Applications
The industrial utility of 3-Ethylnonane includes:
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Fuel Component: The branched structure can contribute to improved octane ratings in specialized fuel formulations.
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Solvent Applications: As a non-polar hydrocarbon, it can dissolve other non-polar compounds effectively, making it useful in certain extraction and processing applications.
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Specialty Chemical Precursor: It may serve as a precursor in the production of specialty chemicals, including certain lubricants and surfactants.
Regulatory Status
3-Ethylnonane is subject to various regulatory frameworks globally.
Classification and Labeling
Under the Globally Harmonized System (GHS), 3-Ethylnonane would typically be classified as:
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Flammable Liquid (Category 3)
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Aspiration Hazard (Category 1)
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Hazardous to the Aquatic Environment (Chronic)
Transportation and Trade Information
For shipping and customs purposes:
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HS Code: 2901100000 (saturated acyclic hydrocarbons)
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VAT Rate: 17.0%
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Tax Rebate Rate: 9.0%
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MFN Tariff: 2.0%
Transport regulations typically classify it as a flammable liquid, requiring appropriate hazard labeling and packaging.
Research Directions and Future Perspectives
Current research involving 3-Ethylnonane focuses on several promising areas:
Advanced Fuel Formulations
The branched structure of 3-Ethylnonane makes it of interest in the development of high-performance fuels. Research suggests that branched alkanes like 3-Ethylnonane can improve combustion properties and reduce certain emissions compared to their straight-chain counterparts.
Environmental Fate Studies
Ongoing research is investigating the environmental persistence and biodegradation pathways of branched alkanes. Studies on similar compounds suggest that the branching pattern significantly affects biodegradation rates and mechanisms in environmental matrices.
Synthetic Method Improvements
Development of more efficient and environmentally friendly synthesis methods represents an active area of research, with particular emphasis on catalytic approaches that offer improved selectivity and reduced waste generation.
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